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Compound of Interest

Compound Name:
4-Bromo-2,5-dimethyl-2H-1,2,3-

triazole

Cat. No.: B1526626 Get Quote

The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry and materials

science. This five-membered heterocycle is not found in nature, yet its synthetic accessibility

and unique physicochemical properties have led to its incorporation into a wide array of

biologically active compounds. Triazole derivatives are known to exhibit a broad spectrum of

pharmacological activities, including antimicrobial, anticancer, anticonvulsant, and anti-

inflammatory properties. The triazole moiety is metabolically stable and capable of participating

in hydrogen bonding, which can enhance binding to biological targets and improve solubility.

The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition

(CuAAC), has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally reliable and

straightforward. However, the functionalization of pre-formed triazole rings is a critical strategy

for generating molecular diversity. 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole serves as a highly

valuable and versatile building block for this purpose. The bromine atom at the C4 position is

an excellent leaving group for various transition-metal-catalyzed cross-coupling reactions,

enabling the introduction of a wide range of substituents and the construction of complex

molecular architectures.

This guide provides detailed application notes and protocols for the derivatization of 4-Bromo-
2,5-dimethyl-2H-1,2,3-triazole, focusing on three powerful palladium-catalyzed cross-coupling

methodologies: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig

amination.
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Strategic Overview: A Workflow for Derivatization
The derivatization process follows a logical sequence from the starting bromo-triazole to the

final, purified product. Each stage requires careful selection of reagents and conditions to

achieve the desired transformation efficiently and in high yield.
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Caption: General experimental workflow for derivatization.
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Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²)
Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon

bonds between sp²-hybridized carbon atoms. It involves the cross-coupling of an organoboron

compound (like a boronic acid or ester) with an organic halide in the presence of a palladium

catalyst and a base. This reaction is highly valued for its mild conditions, tolerance of a wide

range of functional groups, and the low toxicity of its boron-containing byproducts. For 4-

bromo-1,2,3-triazoles, Suzuki coupling provides an efficient route to 2,4,5-trisubstituted

triazoles.

Mechanistic Rationale
The catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the triazole,

forming a Pd(II) complex.

Transmetalation: The organic group from the activated boronic acid (boronate) is transferred

to the palladium center, displacing the halide. A base is crucial for activating the organoboron

species to facilitate this step.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the

new C-C bond and regenerating the Pd(0) catalyst.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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